molecular formula C10H6F6O2 B12601001 4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine CAS No. 874280-19-0

4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine

Cat. No.: B12601001
CAS No.: 874280-19-0
M. Wt: 272.14 g/mol
InChI Key: LVNUTDFSPHQVFH-UHFFFAOYSA-N
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Description

4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine is a fluorinated organic compound known for its unique chemical structure and properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups into the benzodioxine framework. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of recyclable solvents and catalysts is often emphasized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .

Major Products

Mechanism of Action

The mechanism by which 4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine stands out due to its unique benzodioxine framework combined with trifluoromethyl groups, which impart exceptional stability and reactivity. This combination makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles .

Properties

CAS No.

874280-19-0

Molecular Formula

C10H6F6O2

Molecular Weight

272.14 g/mol

IUPAC Name

4,4-bis(trifluoromethyl)-1,3-benzodioxine

InChI

InChI=1S/C10H6F6O2/c11-9(12,13)8(10(14,15)16)6-3-1-2-4-7(6)17-5-18-8/h1-4H,5H2

InChI Key

LVNUTDFSPHQVFH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC=C2C(O1)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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